molecular formula C10H17BrCl2N4 B12347327 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride

Cat. No.: B12347327
M. Wt: 344.08 g/mol
InChI Key: VLEYVJSNPOKNBF-UHFFFAOYSA-N
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Description

5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, particularly in the development of pharmaceuticals. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, thiols

Major Products Formed

    Oxidation: Formation of N-oxide derivatives

    Reduction: Formation of de-brominated pyrimidine derivatives

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

5-Bromo-N-methyl-N-(piperidin-3-yl)pyrimidin-2-amine dihydrochloride is a compound of significant interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity through various studies, including its pharmacological effects, mechanisms of action, and comparative analyses with other compounds.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C₁₁H₁₄BrN₃·2HCl
  • Molecular Weight : 320.06 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exhibit multiple mechanisms of action, primarily through the inhibition of specific enzymes and receptors. For instance, it has been noted for its selectivity towards certain serine hydrolases, which are critical in various physiological processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds, including this compound, show promising anticancer properties. In vitro assays have indicated that this compound can inhibit the growth of various cancer cell lines.

Cell Line IC50 (µM) Comparison with Control
MCF-7 (Breast Cancer)9.46Better than 5-Fluorouracil (17.02 µM)
MDA-MB-231 (Breast Cancer)11.73Comparable to standard treatments

These results suggest that the compound has a significant impact on cancer cell viability and may serve as a lead compound for further development in cancer therapy.

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were recorded to assess its effectiveness.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa125

These findings indicate that the compound possesses moderate antibacterial activity, making it a candidate for further exploration in antimicrobial applications.

Case Studies

  • Inhibition of Human MAGL : A study focused on the inhibition of human monoacylglycerol lipase (MAGL), which plays a role in endocannabinoid signaling. The compound exhibited an IC50 value of approximately 2.5 nM, indicating strong inhibitory activity compared to other known inhibitors.
  • Caspase Activation in Cancer Cells : In research evaluating apoptosis in cancer cells treated with this compound, significant increases in caspase-9 levels were noted, suggesting that the compound induces programmed cell death through intrinsic pathways.

Safety and Toxicology

Toxicological assessments indicate that this compound does not exhibit acute toxicity at concentrations up to 2000 mg/kg in animal models. This profile is favorable for its potential therapeutic applications.

Properties

Molecular Formula

C10H17BrCl2N4

Molecular Weight

344.08 g/mol

IUPAC Name

5-bromo-N-methyl-N-piperidin-3-ylpyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C10H15BrN4.2ClH/c1-15(9-3-2-4-12-7-9)10-13-5-8(11)6-14-10;;/h5-6,9,12H,2-4,7H2,1H3;2*1H

InChI Key

VLEYVJSNPOKNBF-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCCNC1)C2=NC=C(C=N2)Br.Cl.Cl

Origin of Product

United States

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